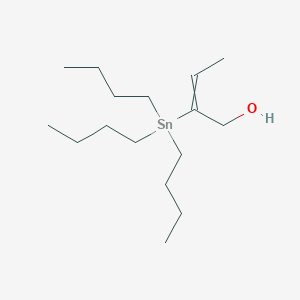
2-(Tributylstannyl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tributylstannyl)but-2-en-1-ol is an organotin compound with the molecular formula C16H34OSn. It is a derivative of butenol, where a tributylstannyl group is attached to the second carbon of the butenol chain. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)but-2-en-1-ol typically involves the hydrostannylation of alkynols. One common method is the reaction of tributylstannane (Bu3SnH) with but-2-yn-1-ol in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tributylstannyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the stannyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed Stille coupling reactions are frequently employed, where the stannyl group is replaced by various electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Aplicaciones Científicas De Investigación
2-(Tributylstannyl)but-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(Tributylstannyl)but-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the stannyl group. The stannyl group acts as a nucleophile, facilitating reactions such as Stille coupling. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tributylstannyl)-2-buten-1-ol: Similar structure but with the stannyl group attached to the first carbon.
2-(Tributylstannyl)thiophene: A thiophene derivative with a stannyl group.
2-Pentyn-1-ol: An alkyne alcohol with a similar functional group .
Uniqueness
2-(Tributylstannyl)but-2-en-1-ol is unique due to its specific reactivity and the position of the stannyl group, which allows for selective transformations in organic synthesis. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
79970-55-1 |
|---|---|
Fórmula molecular |
C16H34OSn |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,4H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
YTJBVNYNPMQIRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


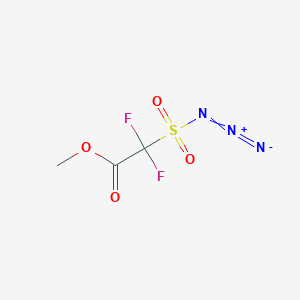
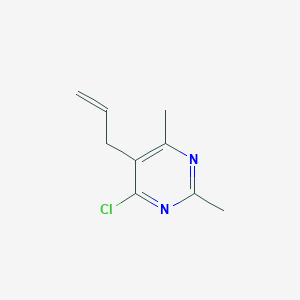
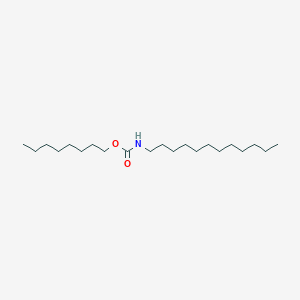
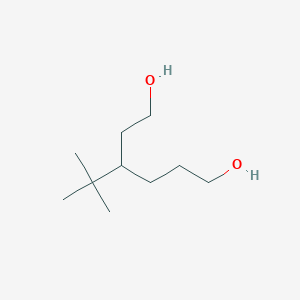
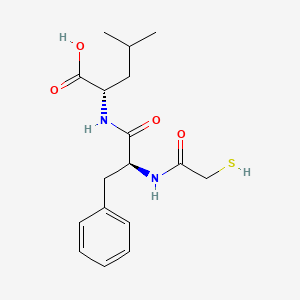
![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
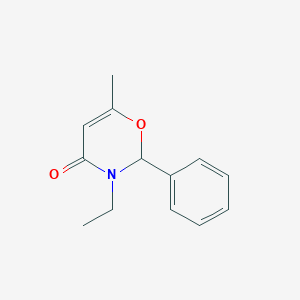
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
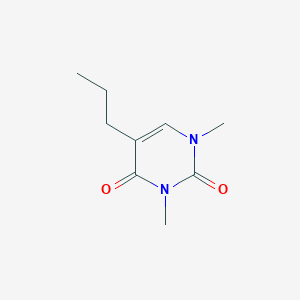
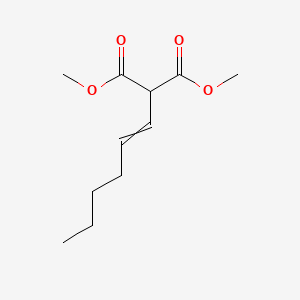
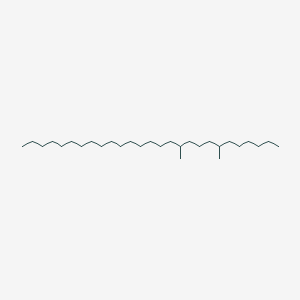
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
